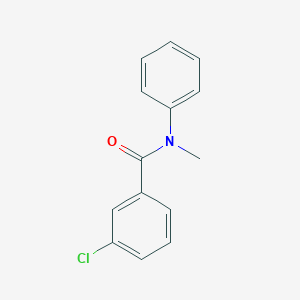

3-chloro-N-methyl-N-phenylbenzamide

Description

Significance of N-Phenylbenzamide Scaffolds in Contemporary Chemical Science

The N-phenylbenzamide backbone is a core structural feature in a multitude of compounds that are significant across various scientific disciplines, including medicinal chemistry, materials science, and pesticide chemistry. ontosight.airesearchgate.net This scaffold consists of a benzamide (B126) group where the amide nitrogen is substituted with a phenyl ring. ontosight.ai The versatility of this structure allows for a wide range of chemical modifications, enabling the fine-tuning of its physicochemical and biological properties.

In medicinal chemistry, N-phenylbenzamide derivatives have been extensively explored for their potential therapeutic applications. Research has demonstrated their capacity to exhibit a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, antioxidant, antiviral, and anticancer properties. ontosight.ainih.govnih.gov For instance, certain N-phenylbenzamide derivatives have shown inhibitory effects against various microorganisms, such as bacteria and fungi. ontosight.aimdpi.com Others have been investigated as potential treatments for neglected tropical diseases caused by kinetoplastid parasites, with some compounds showing the ability to bind to the parasites' DNA. nih.govacs.org

The N-phenylbenzamide scaffold is also a key component in the development of protein kinase inhibitors, which are crucial in cancer therapy. scirp.org Additionally, substituted benzamides have been studied as ligands for dopamine (B1211576) receptors, highlighting their potential in neuroscience. pnas.orgnih.govnih.gov Beyond medicine, these scaffolds are utilized in the development of pesticides and have been examined for their unique electronic properties, such as molecular rectification, which is relevant to the field of unimolecular electronics. researchgate.netyale.edu The inherent stability and the ease with which the N-phenylbenzamide structure can be functionalized make it a prime candidate for the rational design of new molecules with desired functions. yale.edu

Rationale for Focused Research on 3-Chloro-N-methyl-N-phenylbenzamide

The "3-chloro" substitution on the benzoyl ring introduces a halogen atom, which can significantly influence the molecule's electronic properties, lipophilicity, and metabolic stability. Halogen bonding is a recognized intermolecular interaction that can affect how a molecule binds to biological targets. The chloro group's position at the meta-position of the phenyl ring is also a key determinant of its electronic and steric influence.

The "N-methyl" group attached to the amide nitrogen further modifies the compound's structure and properties. This substitution removes the amide proton, which can prevent the formation of certain hydrogen bonds while potentially increasing the molecule's metabolic stability by protecting the amide bond from enzymatic cleavage.

A study focused on the closely related compound, 3-chloro-N-phenylbenzamide, which lacks the N-methyl group, demonstrated its potential as an anti-cancer agent. tci-thaijo.org This research found that 3-chloro-N-phenylbenzamide could inhibit the growth of a cervical cancer cell line (SiHa) with an IC50 of 22.4 µM, suggesting that the 3-chloro substitution pattern is a promising feature for inducing cytotoxic activity. tci-thaijo.org This finding provides a strong rationale for investigating the N-methylated analog, this compound, to explore how N-methylation might alter this biological activity and other properties.

Overview of Key Research Areas and Methodological Approaches

The study of this compound and related compounds involves a multidisciplinary approach, combining synthetic chemistry, analytical characterization, and biological evaluation.

Synthesis: The creation of N-phenylbenzamide derivatives typically involves amide coupling reactions. nih.govresearchgate.net Common synthetic routes include the reaction of a substituted benzoic acid (or its more reactive acid chloride derivative) with a substituted aniline (B41778). nih.govmdpi.com For N-methylated compounds, this may involve using N-methylaniline as a starting material or a subsequent N-methylation step.

Structural Characterization: Once synthesized, the precise structure of the compound must be confirmed. This is achieved through a variety of spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are used to determine the chemical environment of the hydrogen and carbon atoms, respectively, providing a detailed map of the molecule's structure. tci-thaijo.orglew.ro

Infrared (IR) Spectroscopy: This technique is used to identify the presence of key functional groups, such as the carbonyl (C=O) group of the amide. tci-thaijo.org

Mass Spectrometry (MS): MS provides the exact molecular weight of the compound and information about its fragmentation pattern, further confirming its identity. tci-thaijo.orglew.ro

Physicochemical and Biological Evaluation:

Computational Studies: Computer-aided methods, such as molecular docking and molecular dynamics simulations, are often employed to predict how the compound might interact with biological targets, such as enzymes or receptors. nih.govscirp.orgtci-thaijo.org These in silico studies can help to rationalize observed biological activities and guide the design of more potent analogs.

Biological Assays: To determine the compound's biological effects, a range of in vitro assays are utilized. For example, cytotoxicity assays like the MTT assay are used to measure the compound's ability to inhibit the growth of cancer cells. nih.govtci-thaijo.org Other assays can be used to evaluate antimicrobial, antiviral, or enzyme inhibitory activity. researchgate.netnih.govnih.gov

Chromatographic Methods: Techniques like High-Performance Liquid Chromatography (HPLC) are used to assess the purity of the synthesized compound and can also be employed in pharmacokinetic studies to determine how the compound is absorbed, distributed, metabolized, and excreted. researchgate.netresearchgate.net

Below is a table summarizing the key methodological approaches:

| Research Area | Methodological Approaches | Purpose |

| Synthesis | Amide coupling reactions | To create the target compound |

| Structural Characterization | NMR, IR, Mass Spectrometry | To confirm the chemical structure and identity |

| Computational Studies | Molecular Docking, Molecular Dynamics | To predict interactions with biological targets |

| Biological Evaluation | In vitro assays (e.g., MTT, antimicrobial) | To determine biological activity |

| Purity and Analysis | High-Performance Liquid Chromatography (HPLC) | To assess purity and for pharmacokinetic studies |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C14H12ClNO |

|---|---|

Molecular Weight |

245.7 g/mol |

IUPAC Name |

3-chloro-N-methyl-N-phenylbenzamide |

InChI |

InChI=1S/C14H12ClNO/c1-16(13-8-3-2-4-9-13)14(17)11-6-5-7-12(15)10-11/h2-10H,1H3 |

InChI Key |

KFGDZDHOKBKEJZ-UHFFFAOYSA-N |

SMILES |

CN(C1=CC=CC=C1)C(=O)C2=CC(=CC=C2)Cl |

Canonical SMILES |

CN(C1=CC=CC=C1)C(=O)C2=CC(=CC=C2)Cl |

Origin of Product |

United States |

Advanced Spectroscopic and Crystallographic Characterization

Vibrational Spectroscopy for Structural Confirmation

Vibrational spectroscopy is a powerful non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

FTIR spectroscopy would provide a molecular fingerprint of 3-chloro-N-methyl-N-phenylbenzamide, revealing characteristic vibrational frequencies of its functional groups. Although a specific spectrum for this compound is not available, the expected absorption bands can be predicted based on the analysis of similar compounds. Key vibrational modes would include the C=O stretching of the amide group, C-N stretching, C-Cl stretching, and various aromatic C-H and C=C bending and stretching frequencies.

Expected FTIR Data for this compound:

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3100-3000 | Medium-Weak |

| Aliphatic C-H Stretch (N-CH₃) | 2950-2850 | Weak |

| Amide C=O Stretch | 1680-1630 | Strong |

| Aromatic C=C Stretch | 1600-1450 | Medium-Strong |

| C-N Stretch | 1400-1200 | Medium |

Note: This table represents expected values and is not based on experimental data for the specified compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Elucidation

NMR spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment of each proton and carbon atom.

A ¹H NMR spectrum of this compound would show distinct signals for the aromatic protons on both the benzoyl and phenyl rings, as well as a characteristic singlet for the N-methyl protons. The chemical shifts and coupling patterns of the aromatic protons would be crucial for confirming the substitution pattern.

Predicted ¹H NMR Data for this compound:

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| Aromatic Protons (C₆H₄Cl) | 7.2-7.8 | Multiplet | 4H |

| Aromatic Protons (C₆H₅) | 7.0-7.4 | Multiplet | 5H |

Note: This table represents predicted values and is not based on experimental data for the specified compound.

The ¹³C NMR spectrum would provide information on all the unique carbon environments within the molecule. This includes the carbonyl carbon, the carbons of the two aromatic rings, and the N-methyl carbon. The chemical shifts would be influenced by the electron-withdrawing effects of the chlorine atom and the amide group.

Predicted ¹³C NMR Data for this compound:

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Amide Carbonyl (C=O) | ~170 |

| Aromatic Carbons (C-Cl, C-N, C-C=O) | 130-145 |

| Aromatic Carbons (C-H) | 120-130 |

Note: This table represents predicted values and is not based on experimental data for the specified compound.

Mass Spectrometry for Molecular Formula and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight and molecular formula of a compound. It also provides information about the structure through the analysis of fragmentation patterns. For this compound (C₁₄H₁₂ClNO), the molecular ion peak would be expected at an m/z corresponding to its molecular weight, showing a characteristic isotopic pattern due to the presence of chlorine.

Expected Mass Spectrometry Data for this compound:

| Ion | Expected m/z |

|---|---|

| [M]⁺ (³⁵Cl) | 245 |

| [M]⁺ (³⁷Cl) | 247 |

| [C₇H₄ClO]⁺ | 139/141 |

| [C₆H₅N(CH₃)]⁺ | 106 |

Note: This table represents expected fragmentation and is not based on experimental data for the specified compound.

Purity Assessment and Chromatographic Analysis Techniques

Thin Layer Chromatography (TLC) in Reaction Monitoring and Purification

While Thin Layer Chromatography (TLC) is a common technique for monitoring chemical reactions and assessing purity, no specific protocols or results for the application of TLC to the synthesis or purification of this compound have been documented in the searched literature.

Computational Chemistry and Theoretical Analysis of 3 Chloro N Methyl N Phenylbenzamide

Quantum Chemical Studies for Electronic Structure and Reactivity Prediction

Quantum chemical studies are fundamental in elucidating the electronic properties of 3-chloro-N-methyl-N-phenylbenzamide, which in turn govern its chemical behavior.

Density Functional Theory (DFT) Methodologies

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For compounds analogous to this compound, DFT calculations, often employing the B3LYP functional with a basis set like 6-31G(d,p), are utilized to determine optimized molecular geometry and electronic properties. royalsocietypublishing.org In a study of a related imatinib (B729) analogue containing a 3-chlorobenzamide (B146230) moiety, DFT calculations were instrumental in understanding its molecular geometry and electronic characteristics. royalsocietypublishing.org Similar methodologies have been applied to other substituted benzamides to analyze their structural and electronic features. researchgate.nettandfonline.com

Theoretical calculations on related N-arylbenzamides have shown that the planarity of the molecule, particularly the arrangement of the aromatic rings and the amide linkage, is crucial for its electronic properties. royalsocietypublishing.org For N-phenylbenzamide derivatives, the degree of twist between the phenyl rings can significantly impact electronic conjugation and, consequently, the molecule's reactivity.

Frontier Molecular Orbital (FMO) Theory and Energy Gap Analysis

Frontier Molecular Orbital (FMO) theory provides critical insights into the chemical reactivity and electronic transitions within a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions.

For a related compound, 3-chloro-N-(2-methyl-5-((4-(pyridin-2-yl)pyrimidin-2-yl)amino)phenyl)benzamide (PAPP1), the HOMO was found to be distributed across the phenyl and pyrimidine (B1678525) rings, as well as the amino and amido groups. royalsocietypublishing.org The LUMO, in contrast, was predominantly located over the pyridine (B92270) and pyrimidine rings. royalsocietypublishing.org The energy gap (ΔE) between the HOMO and LUMO is a crucial indicator of molecular stability and reactivity; a smaller gap suggests higher reactivity. royalsocietypublishing.org For PAPP1, a relatively small HOMO-LUMO energy gap was calculated, indicating high chemical reactivity. royalsocietypublishing.org

In another study on fluoro-N-(2-hydroxy-5-methyl phenyl)benzamide isomers, DFT calculations revealed HOMO-LUMO energy gaps in the range of 4.06 to 4.47 eV. mdpi.com These values are indicative of the electronic stability of such benzamide (B126) structures.

Table 1: Frontier Molecular Orbital Energies and Energy Gap for an Analogous Benzamide Compound (PAPP1)

| Molecular Orbital | Energy (eV) |

| HOMO | -5.8 |

| LUMO | -2.1 |

| Energy Gap (ΔE) | 3.7 |

Data derived from a computational study on a structurally related imatinib analogue, PAPP1. royalsocietypublishing.org

Electrostatic Potential Surface and Charge Distribution Calculations

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its sites for electrophilic and nucleophilic attack. The MEP maps electrostatic potential onto the electron density surface, with red regions indicating negative potential (electron-rich) and blue regions indicating positive potential (electron-poor).

In the analysis of the PAPP1 analogue, MEP analysis identified strong nucleophilic regions around the nitrogen atoms of the pyridine and pyrimidine rings, as well as the oxygen atom of the carbonyl group. royalsocietypublishing.org Conversely, electrophilic regions were located on the hydrogen atoms of the amide and amino groups. royalsocietypublishing.org This information is critical for understanding how the molecule interacts with other species. For other substituted benzamides, MEP analysis has similarly been used to identify reactive sites and understand intermolecular interactions. tandfonline.comresearchgate.net

Molecular Modeling for Conformational and Dynamic Insights

Molecular modeling techniques are employed to explore the conformational landscape and dynamic behavior of this compound. The presence of the N-methyl group introduces specific conformational possibilities compared to its secondary amide counterpart, N-phenylbenzamide.

Theoretical Exploration of Intermolecular Interactions

The intermolecular interactions of this compound, particularly those involving the chlorine substituent, are of significant interest in understanding its solid-state structure and properties.

Halogen Bonding Phenomena and its Tunability

Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophile. This occurs due to the presence of a region of positive electrostatic potential, known as a "σ-hole," on the halogen atom opposite to the covalent bond.

In the crystal structure of 3-chloro-N-(2-nitrophenyl)benzamide, while no Cl···Cl short contacts were observed, the potential for such interactions in related systems is recognized. nih.gov Studies on other halogenated benzanilides have highlighted the role of halogen···halogen interactions in their crystal packing. researchgate.net The strength and directionality of halogen bonds make them a significant factor in crystal engineering. The chlorine atom in this compound, being attached to an electron-withdrawing benzoyl group, would be expected to have a sufficiently positive σ-hole to participate in halogen bonding with suitable Lewis basic sites, such as the carbonyl oxygen of a neighboring molecule. The tunability of halogen bonding arises from the ability to modify the electronic environment of the halogen atom, thereby altering the magnitude of the σ-hole.

Structure Activity Relationship Sar Principles in Substituted Benzamide Systems

Influence of Halogen Substituents on Molecular Properties and Interactions

The introduction of a halogen atom, such as chlorine, onto the benzamide (B126) scaffold can significantly alter the molecule's physicochemical properties and its intermolecular interactions. rsc.orgontosight.ai Halogens are known to influence a compound's lipophilicity, electronic distribution, and conformation, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) profile and its binding affinity to target proteins. rsc.orgontosight.ai

The chlorine atom in the meta-position of the benzoyl ring of 3-chloro-N-methyl-N-phenylbenzamide has several key effects:

Electronic Effects: Chlorine is an electron-withdrawing group due to its inductive effect, which can decrease the electron density of the benzene (B151609) ring. pressbooks.pubresearchgate.net This alteration in electron density can influence the strength of interactions with biological targets. rsc.org For instance, an increase in electron density at the site of chlorine substitution can enhance interactions with electrophilic molecules. rsc.org

Lipophilicity: The presence of a chlorine atom generally increases the lipophilicity of a molecule. This can enhance its ability to cross cell membranes and access intracellular targets. ontosight.ai

Intermolecular Interactions: Halogen atoms can participate in various non-covalent interactions, including halogen bonds, which are interactions between an electrophilic region on the halogen and a nucleophilic site. These interactions can play a crucial role in the binding of the molecule to its target and in the stability of the crystal packing. researchgate.net The position of the halogen substituent can significantly influence the types of intermolecular interactions formed. mostwiedzy.pl For example, studies on halobenzamides have shown that the type and position of the halogen affect molecular conformation and crystal packing. mostwiedzy.plresearchgate.net

The following table summarizes the influence of halogen substituents on the molecular properties of benzamide derivatives based on research findings:

| Property | Influence of Halogen Substituent | References |

| Electron Density | Inductive effect withdraws electron density from the aromatic ring. | pressbooks.pub, researchgate.net |

| Lipophilicity | Generally increases, potentially improving membrane permeability. | ontosight.ai |

| Intermolecular Interactions | Can form halogen bonds and other non-covalent interactions, influencing binding and crystal structure. | researchgate.net, mostwiedzy.pl |

| Biological Activity | Can modulate binding affinity and pharmacological profile. | nih.gov, acs.org |

Impact of N-Methyl and N-Phenyl Substituents on Conformational Preferences

Conformational Isomerism: The rotation around the C-N amide bond and the single bonds connecting the phenyl rings to the amide group leads to different conformations. In N-methyl-N-phenylbenzamides, the substitution of the amide hydrogen with a methyl group typically forces the molecule into a cis geometry, a significant alteration from the trans conformation often seen in secondary benzanilides. rsc.org

Dihedral Angles: The relative orientation of the benzoyl and aniline (B41778) rings is described by dihedral angles. In related N-phenylbenzamide structures, these dihedral angles can vary significantly, indicating considerable torsional flexibility. For example, in 3-methyl-N-phenylbenzamide, the dihedral angles between the benzoyl and aniline rings were found to be 22.17(18)° and 75.86(12)° in two independent molecules within the crystal structure. The N-methyl group can influence these angles, affecting how the molecule presents itself to a binding site.

Steric Effects: The N-phenyl group is a bulky substituent that can create steric clashes, influencing the preferred conformation. The N-methyl group, while smaller, also contributes to the steric environment around the amide bond. The interplay of these steric effects determines the most stable conformation of the molecule. pharmacy180.com In some N-methyl-N-phenylbenzamides, intramolecular C-H···O hydrogen bonds can form, which help to stabilize a particular conformation. rsc.orgresearchgate.net

The table below illustrates the impact of N-alkylation on the conformational properties of benzamides.

| Feature | Impact of N-Methyl and N-Phenyl Substitution | References |

| Amide Conformation | Substitution of N-H with N-CH₃ often leads to a cis conformation. | rsc.org |

| Rotational Freedom | Steric hindrance from N-phenyl and N-methyl groups restricts rotation around the C-N and N-phenyl bonds. | |

| Molecular Shape | The bulky substituents significantly influence the overall three-dimensional structure and can affect binding to target sites. | researchgate.net |

| Intramolecular Interactions | Can lead to the formation of intramolecular hydrogen bonds that stabilize specific conformations. | rsc.org, researchgate.net |

Correlating Structural Modulations with Observed Chemical and Biological Interactions

The biological activity of a substituted benzamide like this compound is a direct consequence of its structural features. SAR studies aim to establish a correlation between specific structural modifications and the resulting changes in biological or chemical interactions. rsc.orgacs.org

Influence of Substituent Position: The position of substituents on the aromatic rings is crucial. For instance, in a series of benzamide derivatives, para-substituted compounds showed more potent and selective activity compared to their meta- or ortho-substituted counterparts. tandfonline.com The position of a halogen can determine its ability to form key interactions within a binding pocket. mostwiedzy.pl

Effect of Substituent Type: The nature of the substituent (e.g., electron-donating vs. electron-withdrawing, bulky vs. small) significantly impacts activity. In some benzamide series, electron-withdrawing groups like fluorine were found to be less tolerated at certain positions, leading to a decrease in potency. acs.org Conversely, in other cases, the introduction of a chlorine atom can enhance binding affinity. nih.gov

The following table provides examples of how structural changes in benzamide systems correlate with their biological interactions.

| Structural Modification | Observed Effect on Biological/Chemical Interaction | References |

| Inversion of Amide Linker | Loss of inhibitory activity in a series of SARS-CoV protease inhibitors. | nih.gov |

| Position of Amino Group | Shifting the position of an amino group on the benzamide moiety had little impact on inhibitory capacity in one study. | nih.gov |

| Halogen Substitution | Introduction of chlorine or bromine atoms to the pyridyl portion of certain benzamide analogs led to a significant decrease in potency as nAChR antagonists. | nih.gov |

| Alkoxy Chain Length | Increasing the chain length of an alkoxy substituent resulted in decreased potency for nAChR subtypes, suggesting steric hindrance. | nih.gov |

| N-Alkylation | N-alkylation is a strategy used to increase lipophilicity and introduce hydrophobic interaction sites. | mdpi.com |

Rational Design Strategies Based on SAR Insights

The insights gained from SAR studies are fundamental to the rational design of new molecules with improved potency, selectivity, and pharmacokinetic properties. rsc.orgnih.gov By understanding which structural features are essential for activity and which can be modified, chemists can design new analogs of this compound with desired characteristics.

Lead Optimization: SAR data guides the optimization of a lead compound. For example, if a particular substituent is found to be detrimental to activity, it can be replaced with other groups to probe for more favorable interactions. nih.gov This iterative process of design, synthesis, and testing is a cornerstone of drug discovery. nih.gov

Bioisosteric Replacement: Bioisosteres are substituents or groups with similar physical or chemical properties that produce broadly similar biological properties. For instance, a chlorine atom might be replaced by a trifluoromethyl group to explore changes in electronic properties and steric bulk while maintaining some similarities. nih.gov

Structure-Based Design: When the three-dimensional structure of the biological target is known, computational methods like molecular docking can be used to predict how different analogs will bind. This structure-based approach, combined with SAR data, allows for a more targeted design of new inhibitors. mdpi.comtandfonline.com

Pharmacophore Modeling: A pharmacophore model defines the essential three-dimensional arrangement of functional groups required for biological activity. SAR data from a series of active and inactive compounds is used to develop these models, which can then be used to screen virtual libraries for new potential lead compounds. nih.gov

Rational design strategies based on SAR have been successfully applied to various benzamide derivatives to develop compounds for a wide range of therapeutic targets, including enzymes and receptors. nih.govnih.govresearchgate.net

Advanced Research Methodologies and Techniques

Integration of Experimental and Computational Approaches for Comprehensive Understanding

A synergistic approach combining laboratory experiments with computational modeling provides a holistic understanding of benzamide (B126) derivatives. This integration is pivotal for elucidating molecular structures and predicting chemical behavior.

Furthermore, the integration of high-throughput screening with molecular modeling has proven effective in studying benzamide-type antagonists. researchgate.net Computational docking studies can predict how a ligand like a benzamide derivative might bind to a biological target, identifying key interactions such as hydrophobic networks that stabilize the molecule in a binding pocket. researchgate.net These computational predictions are then validated through experimental assays. researchgate.net This iterative cycle of prediction and experimentation accelerates the discovery of potent and selective modulators. researchgate.netacs.org

Table 1: Crystallographic Data for 3-chloro-N-phenylbenzamide An example of data obtained through integrated experimental and computational methods.

| Parameter | Value | Source |

|---|---|---|

| Chemical Formula | C13H10ClNO | nih.gov |

| Molecular Weight | 231.67 | nih.gov |

| Crystal System | Monoclinic | nih.gov |

| Space Group | P21/c | nih.gov |

| Dihedral Angle (between aromatic rings) | 88.5 (3)° | nih.govnih.gov |

| Key Intermolecular Interaction | N—H⋯O Hydrogen Bonds | nih.govnih.gov |

| Data Collection Instrument | Oxford Xcalibur Ruby Gemini diffractometer | nih.gov |

| Structure Refinement Software | SHELXL97 | nih.gov |

High-Throughput Synthesis and Characterization Platforms

High-throughput techniques have revolutionized the synthesis and evaluation of chemical libraries, enabling researchers to perform a massive number of experiments in parallel. For benzamides, these platforms are crucial for discovering novel compounds and optimizing reaction conditions.

High-Throughput Screening (HTS) has been instrumental in identifying new benzamide derivatives with specific biological activities. uct.ac.zanih.gov For instance, HTS campaigns screening large chemical libraries led to the discovery of initial hit compounds that were subsequently developed into potent benzamide-based TRPV1 antagonists. nih.gov Similarly, screening over 43,000 compounds identified benzamides as good inhibitors of β-haematin formation, a target for antimalarial drugs. uct.ac.za

In the realm of synthesis, high-throughput experimentation was used to overcome the challenges of forming N-arylbenzamides from aryl amines and aryl acids, which are known for their low reactivity. researchgate.net Researchers utilized a platform to screen 640 different reaction conditions, varying catalysts and solvents to identify an optimal system. researchgate.net This screening identified 2,4-bis(trifluoromethyl) phenyl boronic acid as an effective catalyst in 2-MeTHF under microwave conditions, a method that proved successful for even sterically hindered substrates. researchgate.net

For characterization, high-throughput crystallization methods have been developed to overcome the bottleneck of producing high-quality single crystals for X-ray diffraction. researchgate.netnih.govelsevierpure.com One such technique, encapsulated nanodroplet crystallization (ENaCt), is a robot-assisted method that allows for the screening of hundreds of crystallization conditions in parallel using only microgram quantities of the analyte. researchgate.net This was successfully applied to an N-substituted benzamide derivative, enabling conclusive structure determination by single-crystal X-ray diffraction. researchgate.netnih.govelsevierpure.com

Table 2: Optimized Conditions for N-Arylbenzamide Synthesis via High-Throughput Experimentation Data derived from a high-throughput screening of 640 reaction conditions.

| Parameter | Condition | Source |

|---|---|---|

| Catalyst | 2,4-bis(trifluoromethyl) phenyl boronic acid | researchgate.net |

| Catalyst Loading | 15 mol % | researchgate.net |

| Solvent | 2-MeTHF (2-methyltetrahydrofuran) | researchgate.net |

| Additive | Trimethylamine N-oxide (in some cases) | researchgate.net |

| Heating Method | Microwave | researchgate.net |

| Reaction Time | 1 hour | researchgate.net |

| Additional Component | 3 Å molecular sieves | researchgate.net |

Development of Novel Analytical Tools for Benzamide Derivatives

The development of new and refined analytical tools is essential for the accurate detection, quantification, and characterization of benzamide derivatives. These advancements lead to greater sensitivity, specificity, and efficiency in analysis.

A novel High-Performance Liquid Chromatography (HPLC) method was developed for the analysis of the benzamide derivative metoclopramide. japsonline.comresearchgate.net This reversed-phase HPLC method was designed for the detection of very small amounts of the compound and for analyzing its recovery from a solid dispersion matrix. japsonline.comresearchgate.net The method was validated for key performance parameters, demonstrating high accuracy, with recovery found to be between 93.3% and 100%. researchgate.net Such methods are crucial for quality control and formulation studies.

In addition to chromatography, advanced mass spectrometry techniques are vital. Liquid chromatography-mass spectrometry (LC-MS) is routinely used for the characterization of newly synthesized tryptamine-based benzamide derivatives, providing essential data on molecular weight and purity. pjps.pk More advanced systems, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), are employed for the sensitive detection and quantitative analysis of novel benzamide compounds in complex biological matrices. acs.org For detailed structural elucidation, high-resolution mass spectrometry, such as Quadrupole Time-of-Flight (QTOF) MS, can provide precise mass measurements and fragmentation data for complex benzamide derivatives like salicylanilide (B1680751) esters and hydrazones. lew.ro

Table 3: Performance of a Novel HPLC Method for a Benzamide Derivative (Metoclopramide) Validation data for a newly developed analytical tool.

| Parameter | Result | Source |

|---|---|---|

| Technique | Reversed-Phase HPLC | japsonline.comresearchgate.net |

| Concentration Range (Beer's Law) | 1-30 µg/ml (depending on method variant) | researchgate.net |

| Accuracy (Recovery) | 93.3% to 100% | researchgate.net |

| Lower Limit of Quantification (LLOQ) | 0.455 µg/ml (for most sensitive method) | researchgate.net |

| Selectivity | Clear isolation from solid dispersion matrix | japsonline.com |

Future Directions and Interdisciplinary Research Opportunities

Unexplored Synthetic Routes and Green Chemistry Considerations

The classical synthesis of N-aryl amides, including 3-chloro-N-methyl-N-phenylbenzamide, often involves the reaction of a carboxylic acid with an amine, sometimes utilizing activating agents. nih.govacs.org One established method involves the use of triphenylphosphine (B44618) and N-chlorophthalimide to facilitate the amidation of carboxylic acids. nih.govacs.org However, the future of chemical synthesis is increasingly focused on sustainability and efficiency.

Unexplored Synthetic Routes:

Future research could explore alternative, more atom-economical, and environmentally benign synthetic pathways. These might include:

Direct C-H Amination: Investigating transition-metal-catalyzed reactions that directly couple an activated C-H bond on the benzoyl chloride with N-methylaniline, bypassing the need for pre-functionalized starting materials.

Flow Chemistry: The development of continuous flow processes for the synthesis of this compound could offer significant advantages in terms of safety, scalability, and product consistency.

Green Chemistry Considerations:

A key focus for future synthetic work should be the integration of green chemistry principles. This would involve:

Catalytic Approaches: The use of non-toxic, earth-abundant metal catalysts or even organocatalysts could replace traditional stoichiometric reagents. For instance, iron-catalyzed reductive transamidation under visible light has shown promise for synthesizing related amides and could be adapted.

Benign Solvents: Shifting from traditional organic solvents to greener alternatives such as water, ethanol, or supercritical fluids would significantly reduce the environmental impact of the synthesis. rsc.org

Energy Efficiency: Exploring microwave-assisted or photochemical methods could lead to faster reaction times and reduced energy consumption compared to conventional heating.

A comparative table of potential synthetic approaches is presented below:

| Synthetic Approach | Potential Advantages | Challenges |

| Classical Amidation | Well-established, reliable | Often requires stoichiometric activating agents, can generate significant waste |

| Direct C-H Amination | High atom economy, reduced synthetic steps | Catalyst development, regioselectivity control |

| Flow Chemistry | Improved safety, scalability, and control | Initial setup costs, optimization of flow parameters |

| Catalytic Methods | Reduced waste, use of sustainable catalysts | Catalyst stability and recovery |

Refinement of Predictive Computational Models

Computational chemistry offers powerful tools to predict the properties and behavior of molecules like this compound, thereby guiding experimental work and accelerating discovery. mdpi.com Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking have been successfully applied to other benzamide (B126) derivatives to predict their biological activities. kashanu.ac.irkashanu.ac.iruncst.go.ug

Refining Predictive Models:

For this compound, future computational work should focus on:

Developing Specific QSAR Models: By synthesizing a library of related analogues and evaluating their biological activities, robust QSAR models can be developed to predict the activity of new derivatives and to understand the key structural features influencing their function. jonuns.com

Advanced Molecular Dynamics Simulations: Performing long-timescale molecular dynamics simulations can provide insights into the conformational flexibility of the molecule and its interactions with biological targets or materials. This can help in understanding the dynamic nature of molecular recognition.

Quantum Mechanical Calculations: High-level quantum mechanical calculations can be employed to accurately predict spectroscopic properties, reaction mechanisms, and electronic features, which are crucial for understanding its reactivity and potential applications.

The table below outlines key computational methods and their potential applications for this compound:

| Computational Method | Application | Predicted Parameters |

| QSAR | Predicting biological activity | IC50 values, binding affinities |

| Molecular Docking | Simulating binding to target proteins | Binding modes, interaction energies |

| Molecular Dynamics | Studying conformational changes and interactions | Conformational flexibility, solvent effects |

| Quantum Mechanics | Calculating electronic properties and reactivity | Spectroscopic data, reaction pathways |

New Avenues in Understanding Molecular Recognition and Modulation

The substituted benzamide scaffold is a common feature in many biologically active molecules, known to interact with a variety of biological targets. nih.govgoogle.comnih.gov Understanding the specific molecular recognition and modulation capabilities of this compound is a critical area for future research.

Exploring Molecular Interactions:

Target Identification: High-throughput screening and chemoproteomics approaches could be used to identify potential protein targets of this compound within a cell.

Structural Biology: Co-crystallization of the compound with identified targets or the use of techniques like cryo-electron microscopy can provide atomic-level details of the binding interactions, revealing the key residues and forces involved in molecular recognition.

Biophysical Techniques: Methods such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) can be used to quantify the binding affinity and thermodynamics of the interaction with biological macromolecules.

The following table summarizes techniques for studying molecular recognition:

| Technique | Information Gained |

| High-Throughput Screening | Identification of potential biological targets |

| X-ray Crystallography/Cryo-EM | Atomic-level structure of the compound-target complex |

| Surface Plasmon Resonance (SPR) | Real-time kinetics of binding (association and dissociation rates) |

| Isothermal Titration Calorimetry (ITC) | Thermodynamic parameters of binding (enthalpy, entropy, and stoichiometry) |

Emerging Applications of Substituted Benzamide Scaffolds in Materials Science

Beyond the biological realm, the rigid and versatile nature of the benzamide scaffold makes it an attractive building block for the development of novel materials. researchgate.netresearchgate.net The specific substituents on this compound—the chloro, methyl, and phenyl groups—offer opportunities to fine-tune the properties of resulting materials.

Potential in Materials Science:

Polymer Science: The incorporation of this compound as a monomer or a pendant group in polymers could lead to materials with enhanced thermal stability, specific mechanical properties, or unique optical characteristics. The hydrogen-bonding capabilities of the amide group can influence the polymer chain packing and morphology. mdpi.com

Organic Electronics: The aromatic nature of the compound suggests potential for its use in organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs), either as a component of the active layer or as a host material.

Supramolecular Chemistry: The directional hydrogen bonding of the amide group and potential for π-π stacking interactions make it a candidate for the self-assembly of well-defined supramolecular structures, such as gels, liquid crystals, or porous frameworks.

The table below highlights potential material applications:

| Material Type | Potential Role of this compound | Desired Properties |

| Polymers | Monomer or functional additive | Enhanced thermal stability, mechanical strength, hydrophobicity |

| Organic Electronics | Component in active layers or host materials | Charge transport, luminescence |

| Supramolecular Assemblies | Building block for self-assembly | Formation of ordered structures, responsive materials |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.